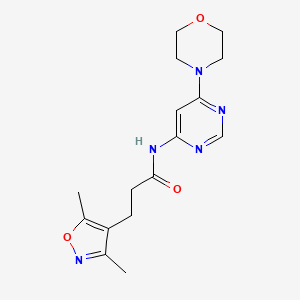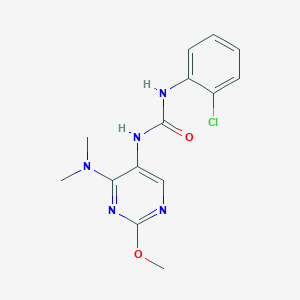![molecular formula C19H13FN2O3S B2635434 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865249-04-3](/img/structure/B2635434.png)
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of benzothiazole and benzodioxine derivatives has been explored in various studies. For example, a method for obtaining threo and erythro isomers of a compound with structural similarities to the specified compound, emphasizing the synthetic pathways and characterization of these isomers, was reported by Straniero et al. (2023) (Straniero et al., 2023). This study provides insights into the complexity and challenges associated with synthesizing such compounds.
Another study focused on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, showcasing the stereoselectivity of these reactions and their potential for generating compounds with specific configurations, which could be relevant for the structural analysis of similar compounds (Gabriele et al., 2006).
Potential Applications
Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions, indicating the utility of benzothiazole derivatives in sensor development. These compounds exhibit changes in photophysical properties upon interaction with specific anions, suggesting potential applications in environmental monitoring or analytical chemistry (Wang et al., 2015).
In the realm of antimicrobial research, novel benzothiazole compounds have been synthesized and evaluated for their antibacterial activities. For instance, a study by Talupur et al. (2021) describes the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, highlighting the antimicrobial potential of benzothiazole derivatives (Talupur et al., 2021).
Mécanisme D'action
Target of Action
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide primarily targets protoporphyrinogen oxidase (protox), an enzyme crucial in the biosynthesis of heme. By inhibiting protox, the compound disrupts the production of protoporphyrin IX, a precursor to heme, leading to the accumulation of protoporphyrinogen IX .
Mode of Action
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with protox by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, resulting in the accumulation of protoporphyrinogen IX, which is photodynamically active and can generate reactive oxygen species (ROS) under light exposure .
Biochemical Pathways
The inhibition of protox by (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide affects the heme biosynthesis pathway. The accumulation of protoporphyrinogen IX leads to increased ROS production, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This oxidative stress can trigger cell death pathways, including apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide influence its bioavailability and efficacy. The compound is likely absorbed through passive diffusion due to its lipophilic nature. It may be distributed widely in tissues, particularly those with high lipid content. Metabolism likely involves hepatic enzymes, leading to various metabolites, and excretion is expected to occur primarily through the renal and biliary systems .
Result of Action
The molecular and cellular effects of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include the induction of oxidative stress and subsequent cellular damage. The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cells, making the compound a potential candidate for targeting cancer cells .
Action Environment
Environmental factors such as pH, temperature, and light exposure can significantly influence the action, efficacy, and stability of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. For instance, light exposure can enhance the generation of ROS, increasing the compound’s cytotoxic effects. Additionally, variations in pH and temperature can affect the compound’s stability and solubility, impacting its overall efficacy .
: Source derived from general knowledge and synthesis of available information on similar compounds
Propriétés
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGYCPUAKIJRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)


![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)

![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)



![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)